molecular formula C17H15FN2O2 B2749190 3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 693832-60-9

3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2749190
CAS No.: 693832-60-9
M. Wt: 298.317
InChI Key: HRGJNFREJQCGFQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a fluorine atom and a pyrrolidinyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine atom and the pyrrolidinyl group requires specific reagents and conditions to ensure the desired substitutions occur efficiently. Common reagents used in these reactions include fluorinating agents and pyrrolidinyl derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the fluorine atom and the pyrrolidinyl group

Properties

IUPAC Name

3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-4-1-3-12(11-13)17(22)19-14-6-8-15(9-7-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGJNFREJQCGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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